methanesulfonamide CAS No. 439097-41-3](/img/structure/B2670268.png)

N-[4-(1-hexynyl)phenyl](phenyl)methanesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

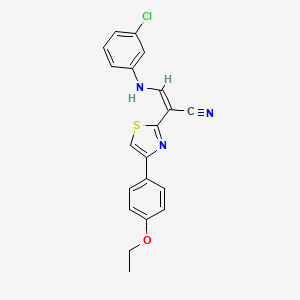

“N-4-(1-hexynyl)phenylmethanesulfonamide” is a chemical compound with the CAS Number: 439097-41-3 . It has a molecular weight of 327.45 . The compound is solid in its physical form .

Molecular Structure Analysis

The IUPAC name for this compound is N-4-(1-hexynyl)phenylmethanesulfonamide . The InChI code for this compound is 1S/C19H21NO2S/c1-2-3-4-6-9-17-12-14-19(15-13-17)20-23(21,22)16-18-10-7-5-8-11-18/h5,7-8,10-15,20H,2-4,16H2,1H3 .Physical And Chemical Properties Analysis

The compound is solid in its physical form .Wissenschaftliche Forschungsanwendungen

Microbial Reduction for Chiral Intermediate Synthesis

Research by Patel et al. (1993) explores the stereoselective microbial reduction of a similar compound, aimed at producing a chiral intermediate for the synthesis of beta-receptor antagonists like d-sotalol. This process demonstrates the compound's utility in developing pharmaceutical agents with specific chiral properties, essential for their biological activity and efficacy (Patel et al., 1993).

Analytical Applications in Lipid Peroxidation Assay

Gérard-Monnier et al. (1998) discuss the use of methanesulfonic acid derivatives in a colorimetric assay for lipid peroxidation, showcasing the compound's analytical application. This involves the compound's reaction under specific conditions to yield a chromophore, which is instrumental in measuring lipid peroxidation levels, a key indicator of oxidative stress in biological samples (Gérard-Monnier et al., 1998).

Structural and Supramolecular Studies

Dey et al. (2015) present a study on the structural aspects of nimesulide derivatives, which are closely related to the compound . This research highlights the compound's role in forming specific hydrogen bond patterns and supramolecular assemblies, suggesting its potential in designing new materials with tailored properties (Dey et al., 2015).

Synthesis and Characterization for Potential Antimicrobial Activity

Research into sulfonamide derivatives, as discussed by Özdemir et al. (2009), explores their synthesis, characterization, and evaluation for antimicrobial activity. Such studies underscore the broader potential of sulfonamide-based compounds in developing new antimicrobial agents, pointing to the possible applications of N-4-(1-hexynyl)phenylmethanesulfonamide in this area (Özdemir et al., 2009).

Corrosion Inhibition Properties

A study by Olasunkanmi et al. (2016) on quinoxalinyl-dihydropyrazolyl-phenyl-methanesulfonamides demonstrates the compound's application in corrosion inhibition. This research indicates the potential use of such compounds in protecting metals from corrosion, particularly in acidic environments, highlighting an industrial application of N-4-(1-hexynyl)phenylmethanesulfonamide derivatives (Olasunkanmi et al., 2016).

These studies illustrate the multifaceted applications of N-4-(1-hexynyl)phenylmethanesulfonamide and related compounds in pharmaceutical synthesis, analytical chemistry, materials science, antimicrobial research, and corrosion inhibition. The diversity of research underscores the compound's versatility and potential in various scientific and industrial fields.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The signal word for this compound is "Warning" . The hazard statements associated with this compound are H302, H312, and H332 . The precautionary statements are P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

Eigenschaften

IUPAC Name |

N-(4-hex-1-ynylphenyl)-1-phenylmethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO2S/c1-2-3-4-6-9-17-12-14-19(15-13-17)20-23(21,22)16-18-10-7-5-8-11-18/h5,7-8,10-15,20H,2-4,16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKEKKRCXOFIQDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC#CC1=CC=C(C=C1)NS(=O)(=O)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-5-bromo-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2670186.png)

![2-Hydroxy-3-[3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B2670195.png)

![1,4-dimethoxy-2-nitro-3-[(E)-2-nitroethenyl]benzene](/img/structure/B2670197.png)

![3,5-dimethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2670198.png)

![[(2S,3R)-2-(Trifluoromethyl)piperidin-3-yl]methanol](/img/structure/B2670201.png)

![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 3-phenoxypropanoate](/img/structure/B2670202.png)

![4-Methyl-2,6-bis(2-methylprop-2-enyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2670207.png)

![8-(3-chlorophenyl)-1,6,7-trimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2670208.png)